molecular formula C16H23N3O4S B2413626 4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine CAS No. 2108285-13-6

4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine

Cat. No.: B2413626
CAS No.: 2108285-13-6
M. Wt: 353.44
InChI Key: VRPASYZBMBWLSL-UHFFFAOYSA-N
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Description

The compound "4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine" is a highly specialized chemical used in various scientific research and industrial applications. Its unique structure features a bicyclic azabicyclo[3.2.1]octane system, which is modified with a sulfonyl group and a morpholine ring. The presence of a pyridin-2-yloxy moiety further enhances its chemical versatility and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps, including the formation of the azabicyclo[3.2.1]octane core, the introduction of the sulfonyl group, and the attachment of the morpholine and pyridin-2-yloxy moieties. The key steps typically include:

  • Formation of the azabicyclo[3.2.1]octane core through a Diels-Alder reaction.

  • Introduction of the sulfonyl group via sulfonylation.

  • Attachment of the morpholine ring through nucleophilic substitution.

  • Addition of the pyridin-2-yloxy group via ether formation.

Industrial Production Methods: In industrial settings, the synthesis is often optimized for yield and efficiency. This may involve:

  • High-throughput screening of reaction conditions.

  • Use of catalytic systems to enhance reaction rates.

  • Implementation of continuous flow reactors to scale up the production.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

  • Oxidation: The presence of the morpholine and pyridin-2-yloxy groups makes it susceptible to oxidation reactions, leading to the formation of N-oxides or sulfoxides.

  • Reduction: The sulfonyl group can be reduced under specific conditions to yield corresponding sulfides.

  • Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: Typical reagents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Conditions often involve polar aprotic solvents and bases such as sodium hydride (NaH).

Major Products:

  • Oxidation: Formation of N-oxides or sulfoxides.

  • Reduction: Generation of sulfides.

  • Substitution: Introduction of various functional groups into the morpholine ring.

Scientific Research Applications

The compound has diverse applications across multiple scientific fields:

  • Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in catalysis.

  • Biology: Serves as a probe in biochemical assays to study enzyme activities and protein interactions.

  • Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery for targeting specific receptors.

  • Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through several molecular targets and pathways:

  • Binding to specific receptors, leading to modulation of signal transduction pathways.

  • Inhibition of enzyme activities, thereby affecting metabolic processes.

  • Interaction with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

  • 1-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane derivatives.

  • Sulfonylated piperazines.

  • Morpholine-based sulfonyl compounds.

Properties

IUPAC Name

4-[(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c20-24(21,18-7-9-22-10-8-18)19-13-4-5-14(19)12-15(11-13)23-16-3-1-2-6-17-16/h1-3,6,13-15H,4-5,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPASYZBMBWLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)N3CCOCC3)OC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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